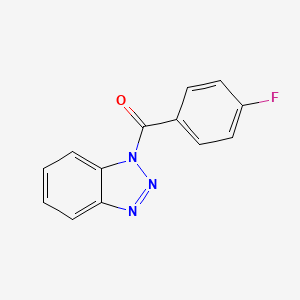

1-(4-Fluorobenzoyl)-1H-benzotriazole

Description

Historical Context of Benzotriazole (B28993) in Contemporary Organic Synthesis

Benzotriazole, a bicyclic heterocyclic compound, has a rich history as a versatile auxiliary in organic chemistry. scielo.org.mx Its unique chemical structure allows it to function as an excellent leaving group in a variety of chemical transformations. scielo.org.mx The pioneering work, particularly by the research group of Alan R. Katritzky, systematically explored the utility of benzotriazole, establishing it as a cornerstone in synthetic methodology. scielo.org.mx The benzotriazole moiety can be easily introduced into molecules, activate them for numerous reactions, and then be readily removed, making it a powerful tool for synthetic chemists. scielo.org.mx This versatility has led to its use as a precursor in the synthesis of a wide array of organic compounds, including peptides and various heterocyclic systems. gsconlinepress.com

Strategic Importance of N-Acylbenzotriazoles in Chemical Transformations

The strategic importance of N-acylbenzotriazoles lies in their role as stable, crystalline, and highly efficient acylating agents. organic-chemistry.orgresearchgate.net Unlike the often moisture-sensitive and highly reactive acyl chlorides, N-acylbenzotriazoles are generally stable solids that can be stored at room temperature without decomposition. scielo.org.mx This stability, combined with their potent acylating ability, makes them ideal reagents for a range of chemical transformations under mild and neutral conditions. organic-chemistry.org

These compounds are readily prepared from carboxylic acids, often through a one-pot procedure involving reagents like thionyl chloride or via coupling agents, thus avoiding the need to handle harsh halogenating agents. organic-chemistry.orgorganic-chemistry.org Their primary application is in the formation of amide bonds, a fundamental linkage in countless biologically active molecules and materials. N-acylbenzotriazoles react cleanly with primary and secondary amines to produce amides in excellent yields, with the benzotriazole anion serving as a benign, easily removable byproduct. organic-chemistry.org

The utility of N-acylbenzotriazoles extends beyond N-acylation to include C-, O-, and S-acylation reactions. researchgate.net This broad reactivity profile allows for the synthesis of ketones, esters, and thioesters, demonstrating their wide-ranging applicability in constructing diverse molecular frameworks. researchgate.net The predictable and often chemoselective nature of their reactions has cemented the strategic importance of N-acylbenzotriazoles as advanced synthetic intermediates in modern organic chemistry.

Research Findings on 1-(4-Fluorobenzoyl)-1H-benzotriazole

As a specific member of this class, this compound serves as a key intermediate for introducing the 4-fluorobenzoyl moiety into various molecules. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of the final products.

Synthesis of this compound

The synthesis of N-acylbenzotriazoles, including the 4-fluoro derivative, typically involves the activation of the corresponding carboxylic acid in the presence of benzotriazole. A common and efficient method is the reaction of the carboxylic acid with thionyl chloride and benzotriazole in an appropriate solvent.

General Synthesis Route:

4-Fluorobenzoic acid + Benzotriazole + SOCl₂ → this compound

This one-pot procedure is advantageous due to its mild reaction conditions and the high purity of the resulting product. organic-chemistry.org The data below represents typical outcomes for the synthesis of aromatic N-acylbenzotriazoles based on established literature procedures.

| Reactants | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Fluorobenzoic acid, Benzotriazole | Thionyl Chloride (SOCl₂) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 2-24 hours | Typically >90% | Specific data not available in searched sources |

Role in Acylation Reactions

The primary utility of this compound is as a powerful and selective acylating agent. It facilitates the transfer of the 4-fluorobenzoyl group to a variety of nucleophiles.

Amide Bond Formation: The reaction with primary or secondary amines proceeds smoothly under neutral conditions to afford the corresponding N-substituted 4-fluorobenzamides in high yields. This reaction is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where a 4-fluorobenzoyl group is a required structural feature.

| Substrate (Nucleophile) | Product | Conditions | Typical Yield (%) |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂ or R₂NH) | N-substituted 4-fluorobenzamide | Room Temperature, various solvents (e.g., THF, DCM, water) | Good to Excellent |

The environmentally friendly synthesis of amides using N-acylbenzotriazoles has been demonstrated to be effective even in aqueous media, highlighting a green chemistry approach to this important transformation. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQCCQFFYVPHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203070-37-5 | |

| Record name | 1-(4-Fluorobenzoyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Fluorobenzoyl 1h Benzotriazole and Analogous N Acylbenzotriazoles

Conventional Protocols for N-Acylbenzotriazole Synthesis

Traditional methods for the preparation of N-acylbenzotriazoles primarily rely on the activation of carboxylic acids or the conversion of aldehydes. These foundational protocols have been widely used and form the basis for many synthetic applications.

Carboxylic Acid Activation and Benzotriazole (B28993) Coupling

A common and direct route to N-acylbenzotriazoles involves the activation of a carboxylic acid, such as 4-fluorobenzoic acid, followed by coupling with 1H-benzotriazole. The activation step is crucial and is typically achieved by converting the carboxylic acid into a more reactive intermediate.

One well-established method utilizes thionyl chloride (SOCl₂) to activate the carboxylic acid. organic-chemistry.org In this one-pot procedure, the carboxylic acid reacts with benzotriazole and thionyl chloride in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org This approach is applicable to a wide array of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants, consistently producing high yields of the corresponding N-acylbenzotriazoles. organic-chemistry.org

Another approach involves the use of a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). researchgate.net This system facilitates the conversion of carboxylic acids to N-acylbenzotriazoles under mild, room-temperature conditions within a short reaction time. researchgate.net The reaction proceeds by activating the carboxylic acid with the NBS/PPh₃ reagent system, followed by the introduction of benzotriazole. researchgate.net A variety of activating agent combinations have been explored for this transformation, as detailed in the table below.

| Activating Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane, Room Temperature | One-pot, high purity, broad substrate scope | organic-chemistry.org |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | Anhydrous Dichloromethane, Room Temperature | Facile, economic, mild conditions, rapid reaction | researchgate.net |

| Trichloroisocyanuric Acid (TCCA) / PPh₃ | Base-free, mild conditions | Economic, high-yielding, scalable | researchgate.netorganic-chemistry.org |

| 2,2,2-Trifluoroacetic Anhydride (B1165640) | Anhydrous Dichloromethane, Room Temperature | Novel, efficient activation | arkat-usa.org |

| Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide) | Dichloromethane, Triethylamine, Room Temperature | Short reaction time, high yield, mild conditions | arkat-usa.org |

Preparation from Aldehydes using N-Chlorobenzotriazole

An alternative conventional strategy allows for the synthesis of N-acylbenzotriazoles directly from aldehydes, which can be particularly useful when the corresponding carboxylic acid is less accessible. arkat-usa.org This method employs N-chlorobenzotriazole as an oxidant in the presence of a radical initiator. arkat-usa.orgresearchgate.net

The reaction involves refluxing an aldehyde, such as 4-fluorobenzaldehyde, with N-chlorobenzotriazole and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) in a solvent like benzene (B151609). arkat-usa.org This process converts the aldehyde directly into the N-acylbenzotriazole. arkat-usa.org The yields for this conversion are generally good, though they can vary depending on the substrate. arkat-usa.org

| Aldehyde Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N-chlorobenzotriazole, AIBN | Benzene, Reflux, 0.5h | 83 | arkat-usa.org |

| 4-Chlorobenzaldehyde | N-chlorobenzotriazole, AIBN | Benzene, Reflux, 0.5h | 81 | arkat-usa.org |

| 4-Nitrobenzaldehyde | N-chlorobenzotriazole, AIBN | Benzene, Reflux, 4h | 75 | arkat-usa.org |

| 2-Furaldehyde | N-chlorobenzotriazole, AIBN | Benzene, Reflux, 2h | 35 | arkat-usa.org |

Expedited and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing N-acylbenzotriazoles. These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous materials.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. The synthesis of N-acylbenzotriazoles and their subsequent application in forming other compounds, such as oxazolines and thiazolines, has been shown to be highly efficient under microwave conditions. nih.gov This method significantly reduces reaction times from hours to minutes while often providing excellent product yields. nih.govthieme-connect.com For instance, the reaction of N-acylbenzotriazoles with 2-aminoethanethiol hydrochloride to produce thiazolines can be completed in minutes with yields between 85-97% under microwave irradiation. nih.gov This demonstrates a significant improvement over conventional heating methods. nih.govrjptonline.org

Catalyst-Mediated Preparations

The use of catalysts can enhance the efficiency and selectivity of N-acylbenzotriazole synthesis. While many preparations involve stoichiometric activating agents, catalytic methods are being explored. For example, palladium-catalyzed carbonylation of diaryliodonium salts in the presence of benzotriazole represents a catalytic route to these compounds. arkat-usa.org Furthermore, the use of Lewis acid catalysts has been noted in transamidation reactions involving N-acyl benzotriazoles, indicating the potential for catalyst-mediated pathways in their synthesis and subsequent reactions. acs.org The development of efficient catalytic systems remains an active area of research to improve the sustainability of these synthetic processes.

Novel Methodologies for N-Acylbenzotriazole Formation

The field continues to evolve with the introduction of innovative synthetic methodologies. A recent novel approach has demonstrated the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles using dichloromethane (DCM) as a C-1 surrogate. nih.govrsc.org This reaction proceeds under mild, metal-free conditions and highlights a new reactivity pattern for N-acylbenzotriazoles. nih.govrsc.org The process involves the reaction of an N-acylbenzotriazole with DCM in the presence of a base, leading to the insertion of a methylene (B1212753) group and the formation of a benzotriazolyl alkyl ester. nih.govrsc.org This discovery opens new avenues for the functionalization of N-acylbenzotriazoles and their use as versatile building blocks in organic synthesis. nih.govrsc.org

Utilization of Imidate Intermediates

A notable advancement in the synthesis of N-acylbenzotriazoles involves the activation of carboxylic acids through the in situ formation of imidate intermediates. This method provides a facile and metal-free pathway to the desired products. One such approach utilizes trichloroacetonitrile (B146778) as an effective reagent for the activation of the carboxylic acid.

The reaction mechanism proceeds with the carboxylic acid, in this case, 4-fluorobenzoic acid, reacting with trichloroacetonitrile to form a highly reactive O-acyl trichloroacetimidate (B1259523) intermediate. This intermediate is then subjected to nucleophilic attack by 1H-benzotriazole. The subsequent collapse of the tetrahedral intermediate and elimination of trichloroacetamide (B1219227) yields the final product, 1-(4-fluorobenzoyl)-1H-benzotriazole. This process is typically carried out in an anhydrous solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. The key advantages of this methodology include its operational simplicity, the absence of metal catalysts, and the ability to perform the reaction in a single pot.

While specific data for the synthesis of this compound using this exact method is not detailed in the provided research, the successful synthesis of a diverse range of N-acylbenzotriazoles from various carboxylic acids suggests the applicability of this method for the target compound. The electronic properties of the 4-fluorobenzoyl group are well within the scope of substrates that have been successfully utilized in this transformation.

Table 1: Representative Synthesis of N-Acylbenzotriazoles via Imidate Intermediates

| Entry | Carboxylic Acid | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | Trichloroacetonitrile | 1,2-Dichloroethane | 80 | 3-4 | 90 |

| 2 | 4-Methoxybenzoic Acid | Trichloroacetonitrile | 1,2-Dichloroethane | 80 | 3-4 | 85 |

| 3 | 4-Nitrobenzoic Acid | Trichloroacetonitrile | 1,2-Dichloroethane | 80 | 3-4 | 88 |

| 4 | Cinnamic Acid | Trichloroacetonitrile | 1,2-Dichloroethane | 80 | 3-4 | 82 |

This table presents representative data for analogous compounds to illustrate the general efficacy of the synthetic method.

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable in chemical manufacturing as they reduce reaction time, minimize waste, and simplify purification processes. Several one-pot procedures have been developed for the synthesis of N-acylbenzotriazoles, including this compound, from the corresponding carboxylic acids.

One of the most common and straightforward one-pot methods involves the reaction of a carboxylic acid with 1H-benzotriazole in the presence of a dehydrating agent or an activating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. In this procedure, 4-fluorobenzoic acid would be dissolved in a suitable solvent, such as dichloromethane, followed by the addition of 1H-benzotriazole and thionyl chloride. The reaction typically proceeds at room temperature and yields the desired N-acylbenzotriazole in high purity after a simple workup. This method is applicable to a wide range of substrates, including aliphatic, aromatic, and heterocyclic carboxylic acids.

Another efficient one-pot approach utilizes propylphosphonic anhydride (T3P®) as the coupling reagent. This method is particularly advantageous for the synthesis of N-acylbenzotriazoles derived from sensitive substrates like protected amino acids. The reaction of the carboxylic acid with benzotriazole in the presence of T3P® and a base such as pyridine (B92270) in a solvent like DMF (dimethylformamide) affords the N-acylbenzotriazole in high yield and purity, often requiring only precipitation in water for isolation.

The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) has also been employed for the one-pot synthesis of N-acylbenzotriazoles. This reagent activates the carboxylic acid, facilitating its reaction with 1H-benzotriazole. The reaction is typically fast, high-yielding, and can be performed under mild conditions.

Table 2: Comparison of One-Pot Synthetic Methods for N-Acylbenzotriazoles

| Method | Activating/Coupling Agent | Typical Solvent | Key Advantages |

| 1 | Thionyl Chloride (SOCl₂) | Dichloromethane | Readily available reagent, mild conditions, broad substrate scope. |

| 2 | Propylphosphonic Anhydride (T3P®) | Dimethylformamide | High purity of products, suitable for sensitive substrates, simple workup. |

| 3 | Mukaiyama Reagent | Dichloromethane | Short reaction times, high yields, mild conditions. |

| 4 | NBS/PPh₃ | Dichloromethane | Facile, economical, high yields at room temperature. |

This table provides a summary of different one-pot synthetic methodologies applicable to the synthesis of this compound and its analogues.

Spectroscopic and Structural Characterization of 1 4 Fluorobenzoyl 1h Benzotriazole Systems

Single-Crystal X-ray Diffraction for Molecular Architecture Elucidation

While a dedicated single-crystal X-ray diffraction study for 1-(4-Fluorobenzoyl)-1H-benzotriazole was not found, analysis of the closely related compound, 2-(1H-Benzotriazol-1-yl)-1-(4-fluorobenzoyl)ethyl isonicotinate, provides valuable insights into the likely molecular conformation and intermolecular interactions. researchgate.net

Analysis of Molecular Conformation and Dihedral Angles.researchgate.netnih.govupi.edumdpi.comnist.gov

The benzotriazole (B28993) moiety itself is composed of a fused benzene (B151609) and triazole ring. This system is fundamentally planar, though minor deviations can occur upon substitution. For instance, in 1-benzyl-1H-benzotriazole 3-oxide monohydrate, the benzotriazole ring is described as essentially planar, with a maximum deviation from planarity of only 0.010 (3) Å. upi.edu It is expected that the benzotriazole ring in this compound would adopt a similarly planar conformation.

| Structural Feature | Observation in Analogous Systems | Expected for this compound |

| Benzotriazole Ring | Essentially planar upi.edu | Essentially planar |

| Dihedral Angle | 51.71 (1)° between benzotriazole and fluorophenyl ring researchgate.net | A significant dihedral angle is expected due to steric hindrance. |

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing Motifs.researchgate.netnih.govupi.edumdpi.com

The crystal packing of benzotriazole derivatives is often governed by a combination of weak intermolecular interactions, including hydrogen bonds and π–π stacking. In the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(4-fluorobenzoyl)ethyl isonicotinate, molecules are linked into chains through C—H···O hydrogen bonds. researchgate.net These chains are further connected into a three-dimensional network by C—H···N interactions. researchgate.net

Furthermore, π–π stacking interactions are a common feature in the crystal packing of aromatic compounds. For the aforementioned analogue, a potential π–π interaction is suggested by the distance of 3.689 Å between the centroids of the triazole and pyridine (B92270) rings of adjacent molecules. researchgate.net In other benzotriazole derivatives, such as 1-benzyl-1H-benzotriazole 3-oxide monohydrate, the crystal packing is stabilized by π–π stacking interactions with a centroid-centroid distance of 3.595 (3) Å. upi.edu Given the presence of two aromatic systems in this compound, it is highly probable that its crystal structure is stabilized by a network of C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions between the benzotriazole and 4-fluorophenyl rings of neighboring molecules.

| Interaction Type | Observation in Analogous Systems | Expected for this compound |

| C—H···O Hydrogen Bonds | Present, linking molecules into chains researchgate.net | Likely to be a significant packing motif. |

| C—H···N Hydrogen Bonds | Connects molecular chains into a 3D network researchgate.net | Likely to contribute to the overall crystal packing. |

| π–π Stacking | Centroid-centroid distances of ~3.6-3.7 Å researchgate.netupi.edu | Expected between benzotriazole and/or 4-fluorophenyl rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzotriazole ring and the 4-fluorophenyl ring. The four protons of the benzotriazole ring typically appear as a complex ABCD spin system in the aromatic region, generally between 7.4 and 8.3 ppm. The protons of the 4-fluorophenyl group are expected to appear as two sets of doublets of doublets due to coupling with each other and with the fluorine atom. The protons ortho to the carbonyl group will be downfield relative to the protons meta to the carbonyl group.

In the ¹³C NMR spectrum, the carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm for N-acylbenzotriazoles. The carbon atoms of the benzotriazole ring will appear in the aromatic region, with the carbons directly attached to nitrogen atoms showing distinct chemical shifts. The carbon atoms of the 4-fluorophenyl ring will also resonate in the aromatic region, and their chemical shifts will be influenced by the fluorine and carbonyl substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzotriazole H4/H7 | ~8.1-8.3 | m |

| Benzotriazole H5/H6 | ~7.5-7.7 | m |

| 4-Fluorophenyl H2'/H6' | ~8.0-8.2 | dd |

| 4-Fluorophenyl H3'/H5' | ~7.2-7.4 | dd |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| C=O | ~166.0 |

| Benzotriazole C7a | ~145.5 |

| Benzotriazole C3a | ~131.0 |

| Benzotriazole C4/C7 | ~120.0, ~126.0 |

| Benzotriazole C5/C6 | ~114.5, ~130.0 |

| 4-Fluorophenyl C1' | ~130.0 |

| 4-Fluorophenyl C2'/C6' | ~132.0 |

| 4-Fluorophenyl C3'/C5' | ~116.0 (d, J_CF ≈ 22 Hz) |

| 4-Fluorophenyl C4' | ~165.0 (d, J_CF ≈ 250 Hz) |

Vibrational (Infrared) Spectroscopic Characterization.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the carbonyl group, the C-F bond, the benzotriazole ring system, and the aromatic C-H bonds.

The most prominent feature in the IR spectrum is anticipated to be the strong absorption band due to the carbonyl (C=O) stretching vibration, which for N-acylbenzotriazoles typically appears in the region of 1700-1720 cm⁻¹. The C-F stretching vibration of the 4-fluorophenyl group is expected to give rise to a strong absorption band in the range of 1200-1250 cm⁻¹.

The benzotriazole ring gives rise to a series of characteristic vibrations. Skeletal in-plane ring vibrations are typically observed near 1490 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations of the benzotriazole ring are expected in the regions of 1200-1220 cm⁻¹ and 740-780 cm⁻¹, respectively. Aromatic C-H stretching vibrations from both rings will be observed above 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1700-1720 | Strong |

| Aromatic C=C Stretch | 1590-1610 | Medium |

| Benzotriazole Ring Skeletal Vibration | ~1490 | Medium |

| C-F Stretch | 1200-1250 | Strong |

| C-N Stretch | 1280-1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | 740-850 | Strong |

Reactivity and Synthetic Utility of 1 4 Fluorobenzoyl 1h Benzotriazole in Organic Synthesis

The Role of Benzotriazole (B28993) as an Efficient Leaving Group and Synthetic Auxiliary

The benzotriazole (Bt) group is a cornerstone of the synthetic utility of 1-(4-Fluorobenzoyl)-1H-benzotriazole. Benzotriazole is an excellent leaving group, a property that is pivotal to the reactivity of N-acylbenzotriazoles in acylation reactions. lupinepublishers.comnih.govlupinepublishers.com This is attributed to the stability of the resulting benzotriazole anion, which is resonance-stabilized. The ability of benzotriazole to be easily introduced into molecules and subsequently function as a leaving group makes it a highly effective synthetic auxiliary. lupinepublishers.comresearchgate.net

The versatility of benzotriazole extends beyond its role as a leaving group. It can act as both a weak acid and a weak base, and it possesses both electron-donating and electron-attracting capabilities. lupinepublishers.comlupinepublishers.com These properties allow it to participate in a wide range of reactions and to be used in the construction of various heterocyclic compounds that are otherwise difficult to synthesize. lupinepublishers.com The benzotriazole methodology, particularly the use of N-acylbenzotriazoles, has been extensively developed and provides a powerful tool for various organic transformations. nih.gov

Nucleophilic Acylation Reactions

This compound serves as a highly effective acylating agent in reactions with various nucleophiles. These reactions are central to its application in organic synthesis, enabling the formation of amides, esters, and thioesters, as well as the creation of new carbon-carbon bonds.

N-acylbenzotriazoles, such as this compound, are widely used as neutral acylating reagents for the synthesis of primary, secondary, and tertiary amides. organic-chemistry.org These reactions typically proceed under mild conditions and offer a significant advantage over traditional methods that often require harsh reagents like acyl chlorides or acid anhydrides. organic-chemistry.org The acylation of amines with N-acylbenzotriazoles is efficient and can be performed in environmentally friendly solvents like water, making it a greener synthetic approach. nih.govresearchgate.net

The methodology has proven particularly valuable in peptide synthesis, where the preservation of stereochemical integrity is crucial. lupinepublishers.com Benzotriazole-assisted chemistry allows for the synthesis of peptides in solution phase without detectable racemization. lupinepublishers.com Furthermore, this approach has been extended to the synthesis of peptidomimetics, which are compounds that mimic natural peptides but exhibit enhanced stability towards enzymatic degradation. lupinepublishers.comlupinepublishers.com

The utility of this compound extends to C-acylation reactions, which are fundamental for the formation of carbon-carbon bonds. N-acylbenzotriazoles can participate in Friedel-Crafts acylation reactions, providing a method for the introduction of an acyl group onto an aromatic ring. mdpi.com This is a key transformation in the synthesis of various aromatic ketones.

For instance, the BCl3-mediated Friedel-Crafts acylation of 9H-carbazole with 4-fluorobenzonitrile (B33359) leads to the formation of 1-(4-fluorobenzoyl)-9H-carbazole, demonstrating a site-specific acylation. mdpi.com This reaction highlights the potential of using benzotriazole-derived reagents in the regioselective functionalization of complex aromatic systems.

In addition to N- and C-acylation, this compound is also a competent reagent for O-acylation and S-acylation reactions. researchgate.net These reactions involve the transfer of the 4-fluorobenzoyl group to oxygen and sulfur nucleophiles, respectively, leading to the formation of esters and thioesters.

O-acylation is a common method for the protection of hydroxyl groups and for the synthesis of ester-containing molecules. nih.gov Similarly, S-acylation is an important transformation for the modification of thiol-containing compounds, including cysteine residues in proteins. nih.gov The use of N-acylbenzotriazoles for these transformations offers a mild and efficient alternative to more traditional acylation methods. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The benzotriazole moiety in this compound can also participate in transition metal-catalyzed cross-coupling reactions. While the direct cross-coupling of the acyl group is less common, derivatives of benzotriazole have been shown to be effective partners in various palladium-catalyzed reactions. nih.gov

For example, 1-(aryl)methoxy-1H-benzotriazoles undergo palladium-catalyzed cross-coupling with arylboronic acids, where the benzotriazolyloxy group acts as a leaving group to form a new carbon-carbon bond. nih.gov This demonstrates the potential for developing novel cross-coupling strategies utilizing the reactivity of the benzotriazole group. Benzotriazole and its derivatives can also serve as ligands in metal-catalyzed coupling reactions, further highlighting their versatility in modern organic synthesis. rsc.org

Benzotriazole Ring Cleavage (BtRC) Strategies

A powerful and unique aspect of benzotriazole chemistry is the ability to cleave the benzotriazole ring itself, a strategy known as Benzotriazole Ring Cleavage (BtRC). nih.gov This approach allows for the transformation of the benzotriazole moiety into other functional groups or heterocyclic systems.

Stereoselective Transformations Facilitated by N-Acylbenzotriazoles

While research specifically detailing the stereoselective applications of this compound is limited, the broader class of N-acylbenzotriazoles has been shown to participate in and facilitate reactions where control of stereochemistry is crucial. The benzotriazole methodology is particularly advantageous in peptide synthesis, where the preservation of chiral integrity is paramount.

The use of N-(α-aminoacyl)benzotriazoles, derived from chiral α-amino acids, allows for peptide coupling with unprotected amino acids with complete retention of chirality. This approach avoids racemization, a common side effect in many peptide coupling methods. The stability and mild reactivity of these reagents ensure that the stereocenter of the amino acid is not affected during the acylation process.

Furthermore, N-acylbenzotriazoles have been employed in diastereoselective reactions. For instance, diastereoselective radical aminoacylation of olefins has been achieved, indicating that the N-acylbenzotriazole structure can influence the stereochemical outcome of complex additions. acs.org In the realm of atropisomerism, where chirality arises from restricted rotation about a single bond, asymmetric N-acylation reactions have been developed to synthesize axially chiral C-N atropisomers, demonstrating the potential for N-acyl groups to control complex stereochemical arrangements. nih.govnih.gov

| Transformation Type | Substrate Class | Stereochemical Outcome | Research Finding |

| Peptide Coupling | N-(Z-α-Aminoacyl)benzotriazoles | Complete retention of chirality | N-acylbenzotriazoles derived from chiral amino acids enable peptide bond formation without racemization, preserving the stereochemical integrity of the amino acid units. tandfonline.com |

| Radical Aminoacylation | Olefins | Diastereoselective addition | The structure of the acylating agent can influence the facial selectivity of radical additions to olefins, leading to the preferential formation of one diastereomer. acs.org |

| Atroposelective N-Acylation | Quinazolinone Benzamides | High enantioselectivity | Catalytic asymmetric N-acylation can be used to construct challenging N-N axially chiral compounds, where the N-acyl group plays a key role in the stereodetermining step. nih.gov |

Applications in Diverse Heterocyclic Compound Synthesis

N-acylbenzotriazoles, including this compound, are powerful precursors for the synthesis of a wide array of heterocyclic compounds. Their ability to function as efficient acyl donors under mild conditions makes them ideal for constructing rings containing nitrogen, oxygen, and sulfur atoms.

One significant application is in the synthesis of 1,3,4-oxadiazoles. A one-pot method involves the N-acylation of ethyl carbazate (B1233558) with an N-acylbenzotriazole, followed by a dehydrative cyclization, to yield 5-substituted 2-ethoxy-1,3,4-oxadiazoles. nih.govacs.orgacs.org This methodology is compatible with N-acylbenzotriazoles bearing both electron-donating and electron-withdrawing groups. acs.org These products can be further elaborated into other valuable heterocyclic structures like 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. nih.govacs.orgacs.org

The regiospecific C-acylation of electron-rich heterocycles such as pyrroles and indoles is another key application. acs.orgnih.gov Using N-acylbenzotriazoles in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) allows for the introduction of an acyl group at a specific position (e.g., C2 of pyrrole (B145914) or C3 of indole) with high selectivity, avoiding the formation of isomeric mixtures often seen with traditional Friedel-Crafts acylation. acs.orgnih.gov

Furthermore, intramolecular reactions of functionally substituted N-acylbenzotriazoles provide direct routes to cyclic systems. For example, an intramolecular Schmidt reaction of δ-azido N-acylbenzotriazoles has been developed to synthesize 1-pyrrolines. acs.org The Curtius rearrangement of N-acylbenzotriazoles using diphenylphosphoryl azide (B81097) (DPPA) as an azide source generates isocyanates in situ, which can be trapped by various nucleophiles to form precursors for heterocycles like ureas and carbamates. organic-chemistry.org

| Heterocyclic Ring | Synthetic Method | Precursors | Significance |

| 1,3,4-Oxadiazole | N-acylation / Dehydrative Cyclization | N-Acylbenzotriazole, Ethyl Carbazate | Provides a one-pot, high-yield synthesis of substituted oxadiazoles, which are important scaffolds in medicinal and materials chemistry. nih.govacs.orgacs.org |

| Pyrrole / Indole (Acylated) | Regiospecific C-Acylation | N-Acylbenzotriazole, Pyrrole/Indole | Offers a mild and highly regioselective alternative to Friedel-Crafts acylation for producing isomerically pure acyl-heterocycles. acs.orgnih.gov |

| 1-Pyrroline | Intramolecular Schmidt Reaction | δ-Azido N-acylbenzotriazole | Demonstrates the use of the N-acylbenzotriazole moiety to facilitate intramolecular cyclization and ring formation. acs.org |

| Ureas / Carbamates | Curtius Rearrangement | N-Acylbenzotriazole, DPPA, Amine/Alcohol | Accesses key synthetic intermediates for pharmaceuticals and other complex molecules through an in-situ generated isocyanate. organic-chemistry.org |

Mechanistic Investigations of Transformations Involving 1 4 Fluorobenzoyl 1h Benzotriazole

Reaction Pathway Elucidation and Intermediate Characterization

N-acylbenzotriazoles, such as 1-(4-Fluorobenzoyl)-1H-benzotriazole, are recognized as effective acylating agents. organic-chemistry.org Their utility stems from the benzotriazole (B28993) moiety acting as a good leaving group, facilitating the transfer of the acyl group to a variety of nucleophiles. organic-chemistry.org The general reaction pathway involves the nucleophilic attack at the carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the benzotriazole anion and the formation of the acylated product.

The characterization of intermediates in these transformations is key to understanding the reaction pathway. In the context of N-acyl-1,2,3-triazoles, which share structural similarities with N-acylbenzotriazoles, elusive intermediates have been successfully isolated and characterized. rsc.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in identifying the structural features of these transient species. Furthermore, X-ray crystallography has provided definitive structural confirmation of certain N-acyltriazole intermediates. rsc.org

An important aspect of the reactivity of N-substituted benzotriazoles is the potential for isomerism. Acylation of benzotriazole can occur at different nitrogen atoms, leading to the formation of N1 and N2 isomers. rsc.org The interconversion between these isomers can influence the reaction pathway and product distribution. rsc.org The characterization of these distinct isomers is crucial for a complete mechanistic understanding.

Table 1: Spectroscopic Data for Characterization of Acyl-Triazole Intermediates

| Spectroscopic Technique | Information Obtained |

|---|---|

| ¹H NMR | Provides information on the proton environment, confirming the structure of the acyl and triazole moieties. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule, including the key carbonyl carbon of the acyl group. |

| IR Spectroscopy | Identifies characteristic functional group vibrations, such as the C=O stretch of the acyl group. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the intermediate. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the solid state. |

Mechanistic Aspects of Reductive Transamidation

A notable transformation involving N-acylbenzotriazoles is the B₂(OH)₄-mediated reductive transamidation. This reaction allows for the synthesis of amides from N-acylbenzotriazoles and nitro compounds under mild, aqueous conditions. rsc.orgresearchgate.net Mechanistic studies have proposed a reasonable reaction pathway for this transformation.

The proposed mechanism involves a σ-bond metathesis. rsc.org Initially, the nitro compound is reduced by tetrahydroxydiboron (B82485) (B₂(OH)₄) to generate an amino boric acid intermediate. This intermediate then undergoes a bond metathesis with the N-acylbenzotriazole. This key step involves the concerted cleavage and formation of bonds, leading to the formation of the desired amide and a boron-containing byproduct. The use of D₂O as a solvent allows for the synthesis of N-deuterated amides, providing further insight into the reaction mechanism. rsc.orgresearchgate.net

The unique nature of the N-acylbenzotriazole is crucial for the success of this reaction. The benzotriazole moiety acts as an efficient leaving group, facilitating the transamidation process under mild conditions. This method offers a greener alternative to traditional amide synthesis, avoiding the use of harsh reagents. rsc.org

Table 2: Key Steps in the Proposed Mechanism of Reductive Transamidation

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Reduction of Nitro Compound | Nitro compound, B₂(OH)₄ |

| 2 | Formation of Amino Boric Acid | Amino boric acid intermediate |

| 3 | Bond Metathesis | N-acylbenzotriazole, Amino boric acid intermediate |

| 4 | Product Formation | Amide, Boron byproduct |

Insights into Gas-Phase Pyrolysis Reactions

The thermal decomposition of 1-aroylbenzotriazoles in the gas phase provides valuable mechanistic insights into their stability and reactivity at elevated temperatures. Kinetic and mechanistic studies of the pyrolysis of aroylbenzotriazoles have provided evidence for the involvement of reactive intermediates. researchgate.net

The primary step in the gas-phase pyrolysis of these compounds is the extrusion of a molecule of nitrogen (N₂). researchgate.net This initial fragmentation leads to the formation of a biradical or carbene intermediate. These highly reactive species can then undergo a variety of subsequent reactions, leading to the formation of a range of products.

The nature of the products formed provides clues about the reaction pathway. For instance, the pyrolysis of 1-aroylbenzotriazoles can yield substituted benzoxazoles, benzimidazoles, and benzamides. researchgate.net The formation of these products can be rationalized through intramolecular cyclization and rearrangement reactions of the initial biradical or carbene intermediate. The specific substitution pattern on the aroyl group, such as the fluorine atom in this compound, can influence the stability of the intermediates and the distribution of the final products.

Table 3: Products Observed in the Gas-Phase Pyrolysis of 1-Aroylbenzotriazoles

| Product Class | Plausible Formation Pathway |

|---|---|

| Substituted Benzoxazoles | Intramolecular cyclization of the intermediate. |

| Substituted Benzimidazoles | Rearrangement and cyclization pathways. |

| Substituted Benzamides | Hydrogen abstraction or rearrangement. |

Computational and Theoretical Studies on 1 4 Fluorobenzoyl 1h Benzotriazole and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzotriazole (B28993) derivatives, DFT calculations are employed to predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding their reactivity. researchgate.netresearchgate.net

Researchers utilize DFT calculations to determine key quantum chemical descriptors that explain the reactivity and stability of these compounds. researchgate.netsemanticscholar.org These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. semanticscholar.org

Other calculated parameters include ionization potential, electron affinity, chemical hardness (η), chemical potential (µ), electronegativity (χ), and the electrophilicity index (ω). researchgate.netsemanticscholar.org These theoretical values help in elucidating reaction mechanisms and the origin of electrophilic reactivity in benzotriazole derivatives. researchgate.net For instance, DFT calculations with the B3LYP hybrid functional have been used to optimize the geometries of benzotriazole compounds and clarify their reactivity patterns. researchgate.net

Table 1: Key Reactivity Descriptors Calculated via DFT

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. researchgate.netsemanticscholar.org |

| Electrophilicity Index (ω) | ω = µ2 / 2η | Describes the ability of a molecule to accept electrons. researchgate.net |

Conformational Analysis through Computational Modeling

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with rotations around single bonds. For analogues of 1-(4-Fluorobenzoyl)-1H-benzotriazole, computational modeling provides detailed insights into their preferred shapes and structural flexibility.

X-ray crystallography, complemented by computational methods, reveals precise data on bond lengths, bond angles, and dihedral angles. nih.gov For example, in the crystal structure of a related compound, 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate, the dihedral angle between the benzotriazole system and an adjacent benzene (B151609) ring was found to be 2.86 (12)°. nih.gov Such small dihedral angles indicate a relatively planar conformation in that region of the molecule.

Table 2: Example Dihedral Angles from a Benzotriazole Analogue Crystal Structure

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|

| Triazole Ring | Benzene Ring (fused) | 2.86 (12) |

| Triazole Ring | C1-C6 Aromatic Ring | 4.78 (13) |

| Triazole Ring | C17-C22 Aromatic Ring | 65.34 (13) |

| C1-C6 Aromatic Ring | C17-C22 Aromatic Ring | 62.04 (14) |

Data from the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For benzotriazole analogues designed as bioactive agents, MD simulations provide a deeper understanding of their interaction mechanisms with biological targets, such as proteins or enzymes. mdpi.comnih.gov These simulations can reveal the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and estimate the binding free energy. mdpi.comphyschemres.org

In studies of 1-phenyl-4-benzoyl-1-hydro-triazole analogues acting as inverse agonists for the estrogen-related receptor α (ERRα), MD simulations were performed to elucidate the binding mode. mdpi.comnih.gov The stability of the complex was assessed by calculating the root-mean-square deviation (RMSD) over the simulation time, with stable systems showing minimal fluctuations. mdpi.com

Table 3: Example of Binding Free Energy Decomposition from MD Simulations of an ERRα Inverse Agonist

| Interacting Residue | Binding Free Energy Contribution (kcal/mol) |

|---|---|

| Phe328 | < -3 |

| Leu365 | < -3 |

| Glu331 | < -2 |

| Val491 | < -1 |

| Leu401 | < -1 |

| Phe382 | < -1 |

| Val369 | < -1 |

| Met362 | < -1 |

Data from a study on 1-phenyl-4-benzoyl-1-hydro-triazole analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Applications in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net The primary goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules and reducing the need for extensive experimental screening. physchemres.orgnih.gov

For classes of compounds including triazole and benzimidazole (B57391) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. physchemres.orgresearchgate.net These models generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties could enhance or diminish biological activity.

The predictive power of a QSAR model is evaluated using statistical metrics. Key parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the predictive R² (R²pred) for an external test set of compounds. physchemres.orgresearchgate.net A statistically robust QSAR model provides valuable guidance for chemical design. nih.govjapsr.in For example, a CoMSIA model developed for thiazole-based biofilm inhibitors showed a strong predictive capacity with a q² of 0.593 and an R²pred of 0.913, allowing researchers to design new candidates with potentially higher inhibitory activity. physchemres.org

Table 4: Statistical Validation Parameters for a Representative 3D-QSAR Model

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.538 | 0.925 | 0.867 |

| CoMSIA | 0.593 | 0.905 | 0.913 |

Data from a QSAR study on thiazole (B1198619) derivatives as biofilm inhibitors. physchemres.org

Future Prospects and Emerging Research Frontiers in 1 4 Fluorobenzoyl 1h Benzotriazole Chemistry

Advancements in Sustainable and Environmentally Benign Synthesis

The principles of green chemistry are increasingly influencing the synthesis of N-acylbenzotriazoles, including 1-(4-Fluorobenzoyl)-1H-benzotriazole. rsc.orgbeilstein-journals.org The focus is on developing methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. beilstein-journals.orgrsc.org

One promising area is mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. acs.orgscispace.com Techniques like ball-milling and liquid-assisted grinding (LAG) have been successfully employed for the synthesis of N-acylbenzotriazole derivatives, offering high yields and an improved environmental footprint compared to traditional solution-phase synthesis. acs.orgscispace.com These solvent-free or low-solvent methods significantly reduce the generation of volatile organic compounds (VOCs). rsc.org

Another key development is the use of microwave-assisted synthesis . ijpsonline.com This technique can dramatically shorten reaction times and improve yields for the synthesis of benzotriazole (B28993) derivatives. ijpsonline.com The targeted heating provided by microwaves often leads to cleaner reactions with fewer byproducts. ijpsonline.com

Furthermore, research is ongoing to replace conventional hazardous reagents with greener alternatives. For instance, methods are being developed that avoid the use of toxic and corrosive reagents like thionyl chloride, opting instead for milder and more sustainable activating agents. organic-chemistry.orgarkat-usa.org The use of eco-friendly solvents is also a critical aspect of making the synthesis of this compound more sustainable. rsc.orgarkat-usa.org

Table 1: Comparison of Synthesis Methods for N-Acylbenzotriazoles

| Method | Advantages | Disadvantages | Relevant Research Findings |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures. | Often requires harsh reagents (e.g., thionyl chloride), longer reaction times, and generates significant solvent waste. organic-chemistry.orgorganic-chemistry.org | Provides a baseline for comparing the efficiency and environmental impact of newer methods. |

| Mechanochemistry | Solvent-free or low-solvent, reduced waste, high yields. acs.orgscispace.com | Scalability can be a challenge for some applications. | An eco-friendly methodology for preparing various N-acyl benzotriazole derivatives has been demonstrated using a vibrational ball-mill. acs.orgscispace.com |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, cleaner chemistry. ijpsonline.com | Requires specialized equipment. | Microwave-assisted synthesis of benzotriazole derivatives resulted in higher yields in significantly shorter reaction times compared to conventional heating. ijpsonline.com |

| Green Reagent Synthesis | Avoids toxic and corrosive chemicals, milder reaction conditions. arkat-usa.org | May require optimization for broad substrate scope. | Mukaiyama's reagent has been used for the efficient synthesis of N-acylbenzotriazoles under mild, metal-free conditions, often without the need for column chromatography. arkat-usa.org |

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid discovery and optimization of new chemical entities has spurred the integration of automation and high-throughput experimentation (HTE) in organic synthesis. nih.gov This is particularly relevant for exploring the diverse applications of this compound and its derivatives.

Automated flow synthesis offers a powerful platform for the continuous and controlled production of N-acylbenzotriazoles. researchgate.net Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The development of fully automated flow protocols can enable the synthesis of libraries of compounds for screening purposes. researchgate.net

High-throughput experimentation (HTE) , coupled with rapid analytical techniques, can accelerate the discovery of new reactions and the optimization of existing ones. analytical-sales.comrsc.org Miniaturized reaction formats, such as those in 96-well or 1536-well plates, allow for the parallel execution of a large number of experiments. nih.gov This approach is invaluable for screening different catalysts, solvents, and reaction conditions to identify the optimal parameters for transformations involving this compound. analytical-sales.comacs.org The data generated from HTE can then be used to train machine learning models for predictive purposes. acs.org

Exploration of Novel Catalytic Systems for Selective Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling selective and efficient bond formations. The future of this compound chemistry will likely see the exploration and application of novel catalytic systems to achieve highly selective transformations. researchgate.net

Photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing visible light to initiate single-electron transfer processes. researchgate.net This strategy could be employed to mediate novel reactions of this compound, potentially leading to the formation of complex molecules under mild conditions.

Transition metal catalysis continues to be a cornerstone of organic synthesis. researchgate.net Research into new transition metal catalysts could unlock unprecedented reactivity for N-acylbenzotriazoles, enabling selective C-N, C-O, C-S, and C-C bond formations. researchgate.net For example, the development of catalysts for the denitrogenative transannulation of the triazole ring could lead to the synthesis of diverse nitrogen-containing heterocycles. researchgate.net

Furthermore, the design of catalysts that can selectively cleave the N-N or N-S bonds of appropriately modified benzotriazoles could provide divergent synthetic pathways to various heterocyclic scaffolds. researchgate.net

Predictive Modeling for Design of New N-Acylbenzotriazole-Mediated Reactions

The integration of computational chemistry and machine learning is set to revolutionize the way chemical reactions are designed and optimized. nih.gov Predictive modeling holds immense potential for accelerating the discovery of new reactions mediated by this compound.

Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure and reactivity of N-acylbenzotriazoles. nih.govmdpi.com These computational studies can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that control selectivity. nih.govnih.gov This understanding can guide the rational design of new reactions and catalysts. nih.gov

Machine learning (ML) algorithms can be trained on large datasets of reaction outcomes to develop predictive models. acs.orgnih.gov These models can then be used to predict the success of a proposed reaction, optimize reaction conditions, and even suggest novel reaction pathways. acs.org By leveraging ML, researchers can screen virtual libraries of substrates and catalysts, prioritizing the most promising candidates for experimental validation. nih.gov This data-driven approach can significantly reduce the time and resources required for reaction discovery and development. acs.org

Table 2: Emerging Research Frontiers and Their Potential Impact

| Research Frontier | Key Technologies/Approaches | Potential Impact on this compound Chemistry |

|---|---|---|

| Sustainable Synthesis | Mechanochemistry, Microwave-Assisted Synthesis, Green Reagents. acs.orgijpsonline.comarkat-usa.org | Reduced environmental footprint, improved safety, and increased efficiency of synthesis. |

| Automated Synthesis & HTE | Flow Chemistry, Robotic Platforms, Miniaturized Reactors. nih.govresearchgate.net | Accelerated discovery of new derivatives and applications, rapid optimization of reaction conditions. |

| Novel Catalytic Systems | Photoredox Catalysis, Transition Metal Catalysis. researchgate.netresearchgate.net | Access to novel chemical transformations, enhanced selectivity, and synthesis of complex molecules. |

| Predictive Modeling | DFT Calculations, Machine Learning. nih.govnih.gov | Rational design of new reactions, prediction of reaction outcomes, and accelerated optimization of synthetic routes. |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorobenzoyl)-1H-benzotriazole?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation. For example, reacting 4-fluorobenzoyl chloride with a benzotriazole derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Precise temperature control (0–5°C) and inert atmospheres (N₂ or Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How can the structural integrity of this compound be validated?

X-ray crystallography coupled with SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., ¹⁹F NMR for fluorine environments).

- Mass spectrometry (HRMS) : For accurate molecular weight confirmation.

- FT-IR : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. What methodologies are used to assess the compound's solubility and hydrophobicity?

Experimental determination of the partition coefficient (logP) via shake-flask methods with octanol/water phases is standard. Computational tools like ChemAxon or ACD/Labs provide predictive logP values. High-performance liquid chromatography (HPLC) with reverse-phase columns can also correlate retention times with hydrophobicity .

Advanced Research Questions

Q. How does the fluorobenzoyl group influence electronic properties and reactivity?

The electron-withdrawing fluorine atom alters electron density on the benzoyl ring, enhancing electrophilic reactivity at the carbonyl group. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, revealing preferred reaction sites. Experimental validation includes kinetic studies of acylation reactions under varying conditions .

Q. What degradation pathways occur under oxidative conditions, and how are intermediates characterized?

Ozonolysis studies (e.g., 0.5–2.0 mg/L ozone doses) reveal degradation products like 1H-1,2,3-triazole-4,5-dicarbaldehyde. Quadrupole time-of-flight mass spectrometry (Q-TOF MS) with isotopic labeling (e.g., ¹⁵N) identifies transient intermediates. Hydroxyl radical scavengers (e.g., tert-butanol) distinguish radical-mediated vs. direct ozone reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentrations). Standardized protocols include:

- Dose-response curves : IC₅₀ values across multiple replicates.

- Target validation : CRISPR knockouts or siRNA silencing of suspected pathways.

- Meta-analysis : Cross-referencing PubChem BioAssay data and ChEMBL entries .

Q. What strategies optimize crystallographic refinement for low-quality diffraction data?

For twinned or low-resolution crystals, SHELXL’s TWIN/BASF commands and Hirshfeld atom refinement (HAR) improve accuracy. High-pressure cooling (e.g., 100 K) reduces thermal motion artifacts. Synchrotron radiation (λ = 0.7–1.0 Å) enhances data completeness for challenging structures .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.